2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23ClN6O2S and its molecular weight is 434.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives, which have gained attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and antimicrobial efficacy.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Case Studies
- Inhibition of Eukaryotic Protein Kinases : Research indicates that compounds with a similar structure inhibit eukaryotic protein kinases effectively. For instance, a study demonstrated that derivatives with modifications at the C6 position exhibited significant anticancer activity by blocking Bcr-Abl T315I mutant kinase activity, leading to a reduction in tumor volume in vivo .
- Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses revealed that certain pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and arrest the cell cycle at the S and G2/M phases. Specifically, compound 12b from related studies showed an increase in the BAX/Bcl-2 ratio, indicating pro-apoptotic effects .
Table 1: Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
12b | A549 | 8.21 | EGFR inhibition, apoptosis induction |
12b | HCT-116 | 19.56 | Cell cycle arrest at S and G2/M phases |
Similar | Various | Varies | Eukaryotic kinase inhibition |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines are also noteworthy. Recent studies have explored their effectiveness against common pathogens.
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of bacterial DNA synthesis and interference with essential cellular processes.
Case Studies
- Activity Against Staphylococcus aureus and Escherichia coli : In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, they were tested alongside traditional antibiotics like ampicillin and kanamycin to assess synergistic effects .
Table 2: Antimicrobial Activity Summary
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Various | Staphylococcus aureus | X µg/mL |
Various | Escherichia coli | Y µg/mL |
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-3-8-22-17-15-11-23-26(18(15)25-19(24-17)29-2)10-9-21-16(27)12-28-14-6-4-13(20)5-7-14/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKGLDJEXQDDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.